(S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471705
InChI: InChI=1S/C13H25N3O2/c1-4-16(10(3)17)12-8-6-5-7-11(12)15-13(18)9(2)14/h9,11-12H,4-8,14H2,1-3H3,(H,15,18)/t9-,11?,12?/m0/s1
SMILES: CCN(C1CCCCC1NC(=O)C(C)N)C(=O)C
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol

(S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide

CAS No.:

Cat. No.: VC13471705

Molecular Formula: C13H25N3O2

Molecular Weight: 255.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide -

Specification

Molecular Formula C13H25N3O2
Molecular Weight 255.36 g/mol
IUPAC Name (2S)-N-[2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide
Standard InChI InChI=1S/C13H25N3O2/c1-4-16(10(3)17)12-8-6-5-7-11(12)15-13(18)9(2)14/h9,11-12H,4-8,14H2,1-3H3,(H,15,18)/t9-,11?,12?/m0/s1
Standard InChI Key XBWNRCVUZNTKHI-GCVQQVDUSA-N
Isomeric SMILES CCN(C1CCCCC1NC(=O)[C@H](C)N)C(=O)C
SMILES CCN(C1CCCCC1NC(=O)C(C)N)C(=O)C
Canonical SMILES CCN(C1CCCCC1NC(=O)C(C)N)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features:

  • Cyclohexyl ring: A six-membered carbocycle substituted at the 2-position.

  • Acetyl-ethyl-amine moiety: An N-ethylacetamido group attached to the cyclohexyl ring.

  • Propionamide side chain: A 2-amino-propanamide group with (S)-configuration at the chiral center.

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₃H₂₅N₃O₂
Molecular Weight255.36 g/mol
SMILESCC(N)C(NC1C@@HCCCC1)=O
Chiral Centers1 (S-configuration)

Synthesis and Manufacturing

Hazard CategoryGHS CodePrecautionary MeasuresSource
Acute Toxicity (Oral)H302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Use in well-ventilated areas

Applications in Research

Pharmaceutical Development

  • Chiral Building Block: Used in synthesizing receptor-targeted molecules (e.g., GPCR ligands, enzyme inhibitors) .

  • SAR Studies: Modifications to the acetyl-ethyl-amine or cyclohexyl groups probe pharmacokinetic properties (e.g., solubility, bioavailability) .

Case Study: Analogous Compounds

CompoundStructure SimilarityBiological ActivitySource
AZ505 (CID:24961094)Cyclohexyl-propanamide coreSMYD2 inhibitor (anticancer)
PD176252Acetamide derivativesFPR1/FPR2 agonist

Future Directions

  • Target Identification: Screen against orphan GPCRs or epigenetic targets (e.g., HDACs).

  • Prodrug Development: Optimize bioavailability via ester/prodrug formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator